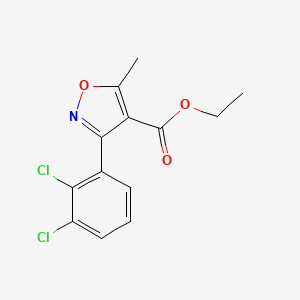

Ethyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Description

Ethyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate (CAS: Not explicitly provided; molecular formula: C₁₃H₁₁Cl₂NO₃) is an isoxazole derivative featuring a 2,3-dichlorophenyl substituent at the 3-position and an ethyl ester group at the 4-position. Synthesized via a method yielding 88.6% efficiency, this compound exhibits a molecular weight of 300.9 g/mol (ESI-MS) . Its ¹H NMR spectrum (CDCl₃) shows characteristic signals at δ 7.54–7.59 (m, 1H), 7.30–7.35 (m, 2H), and 1.14 (t, 3H, J = 7.2 Hz) for the ethyl group .

Properties

IUPAC Name |

ethyl 3-(2,3-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO3/c1-3-18-13(17)10-7(2)19-16-12(10)8-5-4-6-9(14)11(8)15/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYXKFNUPCBHRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=C(C(=CC=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate generally involves the cyclization of precursors such as hydroxamoyl chlorides or hydroxylamine derivatives with β-ketoesters like ethyl acetoacetate. The key step is the formation of the isoxazole ring through condensation and cyclization reactions under controlled conditions.

Preparation via Condensation of 2,3-Dichlorobenzohydroxamoyl Chloride with Ethyl Acetoacetate

- Reactants: 2,3-dichlorobenzohydroxamoyl chloride and ethyl acetoacetate

- Catalyst/Base: Triethylamine (acts as a base to scavenge HCl formed during the reaction)

- Solvent: Typically an inert organic solvent such as dichloromethane or tetrahydrofuran

- Conditions: Room temperature to mild heating, under anhydrous conditions

- Dehydrating Agent: Anhydrous magnesium sulfate or molecular sieves to remove water and drive the reaction to completion

Reaction Mechanism:

The hydroxamoyl chloride reacts with the β-ketoester in the presence of triethylamine, facilitating nucleophilic attack and subsequent cyclization to form the isoxazole ring. The dehydrating agent ensures removal of water formed during cyclization, improving yield.

Key Reference Data:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2,3-Dichlorobenzohydroxamoyl chloride + ethyl acetoacetate + triethylamine | Formation of intermediate oxime ester |

| 2 | Anhydrous MgSO4 or molecular sieves | Removal of water, promoting cyclization |

| 3 | Mild heating (25–50 °C) | Cyclization to this compound |

This method is supported by patent literature describing similar syntheses for 2,6-dichlorophenyl analogues, which can be adapted for the 2,3-dichloro substitution pattern.

Alternative Hydroxylamine-Mediated Cyclization Route

Another approach involves the reaction of ethyl ethoxymethyleneacetoacetate with hydroxylamine salts, followed by cyclization:

- Step (a): Ethyl acetoacetate is reacted with triethyl orthoformate and acetic anhydride at 75–150 °C to form ethyl ethoxymethyleneacetoacetate.

- Step (b): The product is reacted with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetate salts at low temperatures (−20 to 10 °C).

- Step (c): The intermediate is refluxed to promote cyclization, forming ethyl 5-methylisoxazole-4-carboxylate.

- Step (d): Subsequent substitution with the 2,3-dichlorophenyl moiety can be achieved via further functionalization steps.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| a | Ethyl acetoacetate + triethyl orthoformate + acetic anhydride (90–110 °C) | Formation of ethyl ethoxymethyleneacetoacetate |

| b | Hydroxylamine sulfate + sodium acetate + ethanol, cooled to −5 °C | Formation of crude isoxazole intermediate |

| c | Reflux at 85–90 °C for 30 min | Cyclization to isoxazole ring |

| d | Extraction and purification | Isolation of ethyl 5-methylisoxazole-4-carboxylate |

This method offers a robust route to the isoxazole core, which can be further functionalized to introduce the 2,3-dichlorophenyl substituent.

Industrial Considerations and Optimization

- Purification: Crude products are typically purified by extraction (e.g., dichloromethane), washing with brine, drying over anhydrous sodium sulfate, and chromatographic techniques such as flash chromatography on silica gel.

- Yield Optimization: Use of controlled temperature profiles and stoichiometric ratios of reagents improves yield and purity.

- Scale-Up: Continuous flow reactors and optimized reaction parameters (temperature, solvent choice, reagent concentration) can be employed for industrial-scale synthesis to enhance reproducibility and reduce impurities.

Summary Table of Preparation Methods

Research Findings and Perspectives

- The condensation approach using hydroxamoyl chlorides is well-documented for analogous isoxazole derivatives and is adaptable for the 2,3-dichlorophenyl substitution, offering a straightforward synthesis with good control over regioselectivity.

- Hydroxylamine-mediated cyclization routes provide an alternative that is particularly useful when starting from β-ketoesters, allowing for the generation of the isoxazole ring before aryl substitution.

- Both methods require careful control of moisture and temperature to prevent side reactions and ensure high purity of the final product.

- Industrial synthesis benefits from the use of dehydrating agents and optimized solvent systems to maximize yield and facilitate purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in biological pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Impact of Substituent Position

- Chlorine Placement : The 2,3-dichloro substitution (target compound) creates steric hindrance and electronic effects distinct from the 2,6-dichloro analogues. For instance, Ethyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate exhibits a higher LogP (3.35), suggesting enhanced lipophilicity compared to the 2,3-isomer . This difference may influence membrane permeability and target binding.

- Fluorine vs. Chlorine : Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate (MW 235.21) demonstrates reduced molecular weight and altered electronic properties due to fluorine’s lower electronegativity and smaller atomic radius compared to chlorine .

Ester Group Modifications

Core Heterocycle Differences

- Isoxazole vs. Oxazole : Ethyl 5-(2,3-dichlorophenyl)oxazole-4-carboxylate differs in heterocycle structure (oxazole vs. isoxazole), altering electronic distribution and hydrogen-bonding capabilities . Isoxazoles are generally more resistant to hydrolysis, enhancing metabolic stability.

Biological Activity

Ethyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps, as outlined in recent studies. The compound is typically synthesized through a multi-step reaction involving the treatment of ethyl acetoacetate with substituted aromatic nitriles and subsequent reactions with hydroxylamine hydrochloride under reflux conditions. The final product is characterized using techniques such as NMR and mass spectrometry, confirming its structural integrity and purity .

Antiviral Activity

One of the most notable biological activities of this compound is its antiviral efficacy against influenza viruses. In vitro studies have demonstrated that this compound exhibits significant antiviral activity with an effective concentration (EC50) ranging from 0.253 to 21.572 μM against different strains of the virus. The selectivity index (SI), which indicates the compound's safety profile relative to its antiviral activity, varies across studies but shows promising results for certain derivatives .

| Compound | Cytotoxicity CC50 (μM) | Anti-influenza Virus Activity EC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 1a | 19.78 ± 0.07 | 0.898 ± 0.004 | 22.02 |

| 1b | 69.05 ± 0.11 | 0.253 ± 0.001 | 272.93 |

| 1c | >100 | 0.502 ± 0.002 | — |

| 1d | >100 | 21.572 ± 0.015 | — |

| 1e | 24.96 ± 0.09 | 9.905 ± 0.010 | 2.52 |

Table: Biological activity data for various derivatives of this compound .

Antitumor Activity

Research has also highlighted the potential antitumor properties of this compound and its derivatives. Some studies indicate that modifications to the isoxazole ring can enhance cytotoxic effects against various cancer cell lines, suggesting a structure-activity relationship (SAR) that could be exploited for developing new anticancer agents .

Case Studies and Research Findings

- Influenza Virus Inhibition : A study evaluated the compound's effectiveness against influenza virus strains in MDCK cells, revealing that compounds derived from this compound exhibited lower EC50 values compared to standard antiviral drugs like ribavirin .

- Cytotoxicity Assessment : Further investigations into cytotoxicity against normal cell lines indicated that while some derivatives showed high antiviral activity, they also exhibited varying degrees of cytotoxicity, necessitating careful evaluation of their therapeutic windows .

- Potential for Drug Development : The unique structural features of this compound make it a candidate for further development in both antiviral and anticancer therapies, with ongoing research aimed at optimizing its efficacy and safety profiles through structural modifications .

Q & A

Q. What are the established synthetic routes for Ethyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate?

A common method involves condensation of o-chlorobenzaldehyde derivatives with hydroxylamine hydrochloride under alkaline conditions to form an oxime intermediate, followed by cyclization with ethyl acetoacetate. Chlorination using phosphorus pentachloride or similar agents yields the final product. This approach is analogous to methods used for structurally related isoxazole derivatives . Optimization of reaction conditions (e.g., solvent systems like THF/ethanol/water mixtures) can improve yield and purity .

Q. How is single-crystal X-ray diffraction (SCXRD) applied to characterize this compound’s structure?

SCXRD is performed using a Bruker SMART CCD diffractometer. Data collection involves measuring reflections at room or low temperature, followed by absorption correction. Structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL software are standard. Hydrogen atoms are typically constrained using riding models. Key parameters include bond lengths, angles, and torsional conformations, which validate the isoxazole ring geometry and substituent orientations .

Q. What spectroscopic techniques are critical for verifying purity and structural integrity?

- NMR : H and C NMR confirm substituent positions and electronic environments (e.g., dichlorophenyl proton splitting patterns).

- FT-IR : Peaks at ~1740 cm (ester C=O) and ~1600 cm (isoxazole ring) are diagnostic.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected: ~316.15 g/mol for CHClNO) .

Advanced Research Questions

Q. How can π-stacking interactions in the crystal lattice inform structure-activity relationships (SAR)?

Edge-to-face π-stacking, observed in analogs like Ethyl 3-(9-chloro-10-oxoanthracen-9-yl)-5-methylisoxazole-4-carboxylate, involves distances of ~3.3 Å between aromatic planes. These interactions stabilize the crystal lattice and may correlate with bioactivity by mimicking DNA intercalation. Researchers should analyze Hirshfeld surfaces and intermolecular contact plots using software like CrystalExplorer to quantify these effects .

Q. What strategies resolve contradictions between computational predictions and experimental cytotoxicity data?

For example, if a compound exhibits no cytotoxicity despite predicted DNA-binding motifs (e.g., planar anthracene moieties), researchers should:

- Re-evaluate cellular uptake using fluorescent tagging or permeability assays.

- Test alternative biological targets (e.g., enzyme inhibition via molecular docking).

- Modify substituents (e.g., replacing chlorine with electron-withdrawing groups) to enhance binding affinity .

Q. How can researchers optimize reaction conditions to minimize byproducts in isoxazole synthesis?

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.

- Catalysis : Use Lewis acids (e.g., ZnCl) to accelerate oxime formation.

- Temperature Control : Lower temperatures (~0–5°C) reduce side reactions during chlorination steps. Monitor progress via TLC or HPLC .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing SAR datasets?

Multivariate regression models (e.g., PLS or random forest) can correlate structural descriptors (ClogP, polar surface area) with bioactivity. Cross-validation and bootstrapping ensure robustness. For crystallographic data, R-factor convergence (<5%) and goodness-of-fit (GOF) values validate refinement accuracy .

Q. How should researchers design assays to evaluate agrochemical potential?

- In Vitro : Enzymatic inhibition assays (e.g., acetylcholinesterase for pesticidal activity).

- In Vivo : Greenhouse trials with model plants (e.g., Arabidopsis) under controlled pathogen exposure.

- Environmental Safety : Assess soil half-life via HPLC-MS and ecotoxicity using Daphnia magna assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.